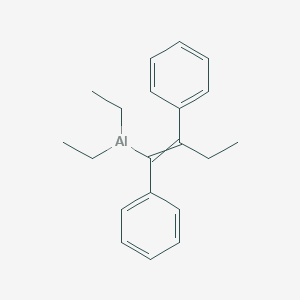
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane is an organoaluminum compound that features a unique structure with both phenyl and ethyl groups attached to an aluminum center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane typically involves the reaction of 1,2-diphenylbut-1-en-1-yl chloride with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction is usually performed in a solvent like toluene or hexane at low temperatures to control the reactivity of the aluminum species.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production would also require stringent control of moisture and oxygen to prevent degradation of the product.
Chemical Reactions Analysis
Types of Reactions
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxide species.
Reduction: The compound can act as a reducing agent in certain organic reactions.
Substitution: The phenyl or ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide derivatives, while substitution reactions can produce various substituted organoaluminum compounds.
Scientific Research Applications
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the interactions of organoaluminum compounds with biological molecules.
Industry: Used in catalysis for polymerization reactions and other industrial processes.
Mechanism of Action
The mechanism by which (1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane exerts its effects involves the aluminum center acting as a Lewis acid. This allows the compound to coordinate with various substrates, facilitating reactions such as polymerization or bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Diisobutylaluminum hydride: Features two isobutyl groups and a hydride attached to aluminum.
Methylaluminoxane: A polymeric aluminum compound used in catalysis.
Uniqueness
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane is unique due to the presence of both phenyl and ethyl groups, which provide distinct reactivity and steric properties compared to other organoaluminum compounds. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Properties
CAS No. |
116454-43-4 |
|---|---|
Molecular Formula |
C20H25Al |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1,2-diphenylbut-1-enyl(diethyl)alumane |
InChI |
InChI=1S/C16H15.2C2H5.Al/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14;2*1-2;/h3-12H,2H2,1H3;2*1H2,2H3; |
InChI Key |
FHPDQLZIUZAVGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)[Al](CC)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


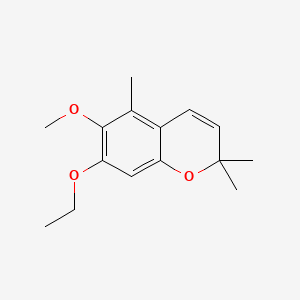
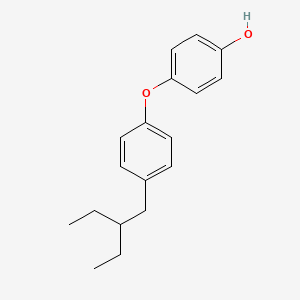

![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
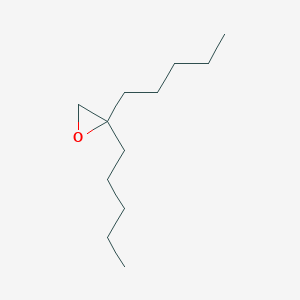
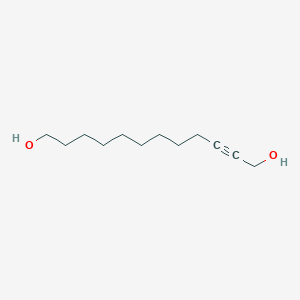
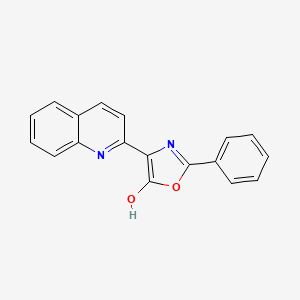
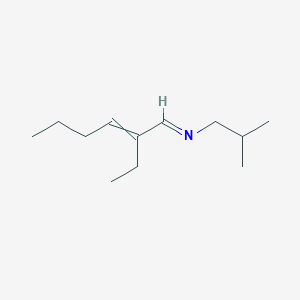




![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
